1-Ethyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

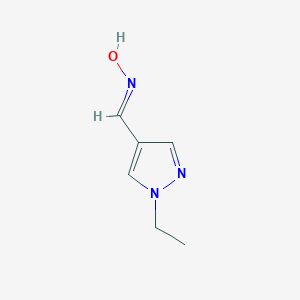

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a hydroxymethanimine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product. Common reagents used in this synthesis include sodium hydroxide and ethanol as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The hydroxymethanimine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity : Recent studies have demonstrated that 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime exhibits significant antimicrobial properties. For example, it was tested against various bacterial strains using the disk diffusion method, showing notable inhibition zones against Staphylococcus aureus and Escherichia coli .

Anticancer Potential : The compound has been evaluated for its cytotoxic effects on human cancer cell lines. In vitro assays indicated that it possesses cytotoxic activity with IC50 values in the micromolar range, suggesting its potential as an anticancer agent .

Coordination Chemistry

This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and material science. The ligand's coordination can influence the catalytic activity of metal complexes, making it relevant for asymmetric synthesis processes .

Material Science

The compound is also being explored for applications in developing new materials, particularly those requiring specific electronic or optical properties. Its unique structure allows for modifications that can lead to enhanced performance in sensors or electronic devices.

Antimicrobial Study

Objective : Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Methodology : Disk diffusion method was employed.

Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent.

Cytotoxicity Assay

Objective : Determine cytotoxic effects on human cancer cell lines.

Methodology : MTT assay was utilized to measure cell viability.

Results : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against tested cancer cells.

Chiral Catalysis Application

Objective : Evaluate effectiveness as a chiral ligand in asymmetric synthesis.

Methodology : Various metal-catalyzed reactions were conducted using this compound as a ligand.

Results : Enhanced enantioselectivity was observed compared to non-chiral ligands, highlighting its utility in producing chiral pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in microorganisms. Molecular docking studies have identified potential interaction models with enzymes such as (p)ppGpp synthetases/hydrolases and pyruvate kinases .

Comparación Con Compuestos Similares

Similar Compounds

1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 1-Ethyl-1H-pyrazole-4-carbaldehyde oxime.

1-ethyl-1H-pyrazole-4-carboxylic acid: Another derivative of 1-ethyl-1H-pyrazole with different functional groups.

1-ethyl-1H-pyrazole-4-amine: A related compound with an amine group instead of the hydroxymethanimine moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethanimine moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Actividad Biológica

1-Ethyl-1H-pyrazole-4-carbaldehyde oxime is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The oxime functional group contributes to its reactivity and biological activity. The molecular formula is C6H8N2O with a molecular weight of 140.14 g/mol.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The above data suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, this compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| HeLa | 12.5 | 78 |

| HepG2 | 15.0 | 65 |

| MCF-7 | 20.0 | 55 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by changes in key regulatory proteins such as Bcl-2 and Bax .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This inhibition contributes to its anti-inflammatory properties.

- Cell Signaling Interference : Docking studies suggest that the compound may interact with epidermal growth factor receptors (EGFR), influencing pathways involved in cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of various substituted pyrazole derivatives in a carrageenan-induced paw edema model in rats, where this compound exhibited significant anti-inflammatory effects comparable to standard treatments like indomethacin . Histopathological analysis confirmed minimal gastric toxicity, indicating a favorable safety profile for further development.

Propiedades

IUPAC Name |

(NE)-N-[(1-ethylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-5-6(3-7-9)4-8-10/h3-5,10H,2H2,1H3/b8-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYXIQGWFWZRGJ-XBXARRHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C=N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.